molecular formula C17H14BrN3O2S B2603945 6-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidine-1-carbonyl}-1,3-benzothiazole CAS No. 2380081-66-1

6-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidine-1-carbonyl}-1,3-benzothiazole

Cat. No.: B2603945
CAS No.: 2380081-66-1
M. Wt: 404.28
InChI Key: BVNUBDZSZSCDPZ-UHFFFAOYSA-N
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Description

6-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidine-1-carbonyl}-1,3-benzothiazole is a complex organic compound that features a combination of pyrrolidine, bromopyridine, and benzothiazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidine-1-carbonyl}-1,3-benzothiazole typically involves multiple steps, starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, catalyst loading), and implementing purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidine-1-carbonyl}-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the bromopyridine moiety, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF) or potassium cyanide in ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

6-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidine-1-carbonyl}-1,3-benzothiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidine-1-carbonyl}-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 6-{3-[(3-Chloropyridin-4-yl)oxy]pyrrolidine-1-carbonyl}-1,3-benzothiazole
  • 6-{3-[(3-Fluoropyridin-4-yl)oxy]pyrrolidine-1-carbonyl}-1,3-benzothiazole

Uniqueness

6-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidine-1-carbonyl}-1,3-benzothiazole is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, potentially enhancing the compound’s binding affinity to its molecular targets .

Properties

IUPAC Name

1,3-benzothiazol-6-yl-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O2S/c18-13-8-19-5-3-15(13)23-12-4-6-21(9-12)17(22)11-1-2-14-16(7-11)24-10-20-14/h1-3,5,7-8,10,12H,4,6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVNUBDZSZSCDPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=C(C=NC=C2)Br)C(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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